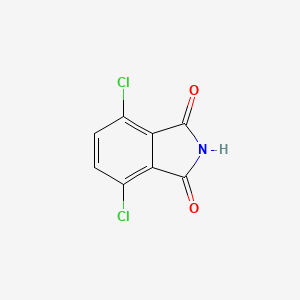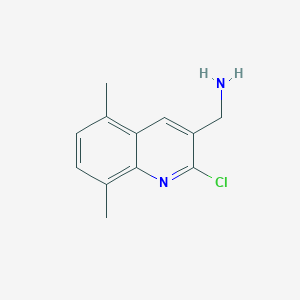
4-Hydroxy-7-methoxy-6-methylquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-7-methoxy-6-methylquinoline-3-carbonitrile is a heterocyclic compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol It is characterized by a quinoline core structure substituted with hydroxy, methoxy, methyl, and carbonitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-methoxy-6-methylquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-amino-4-methoxybenzonitrile, the compound can be synthesized through a series of reactions involving methylation, nitration, and subsequent cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-7-methoxy-6-methylquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.
Major Products
Oxidation: Formation of 4-oxo-7-methoxy-6-methylquinoline-3-carbonitrile.
Reduction: Formation of 4-hydroxy-7-methoxy-6-methylquinoline-3-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Hydroxy-7-methoxy-6-methylquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-7-methoxy-6-methylquinoline-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions, while the nitrile group can act as an electrophilic site .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-6-methoxyquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-Hydroxy-7-methoxyquinoline: Lacks the methyl and nitrile groups.
Uniqueness
4-Hydroxy-7-methoxy-6-methylquinoline-3-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydroxy and methoxy groups on the quinoline ring enhances its solubility and reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C12H10N2O2 |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
7-methoxy-6-methyl-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C12H10N2O2/c1-7-3-9-10(4-11(7)16-2)14-6-8(5-13)12(9)15/h3-4,6H,1-2H3,(H,14,15) |
Clave InChI |
QFLTXDSBFLDJDT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1OC)NC=C(C2=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetamide, N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]-](/img/structure/B11888223.png)

![6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11888232.png)





![10-Ethyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11888269.png)

![4-Propyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11888277.png)

